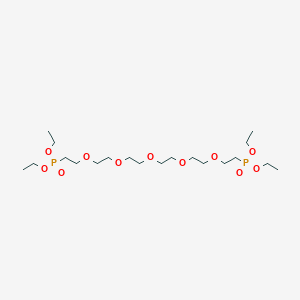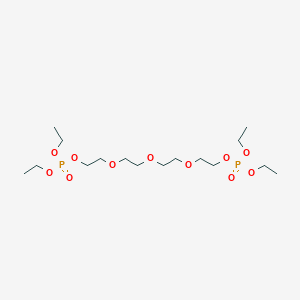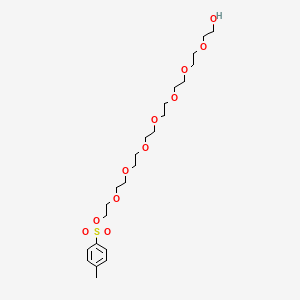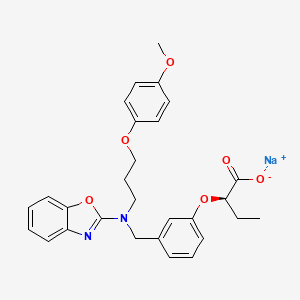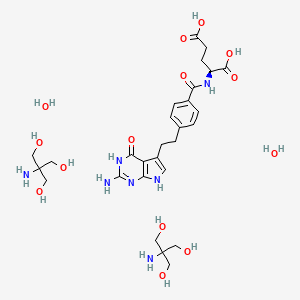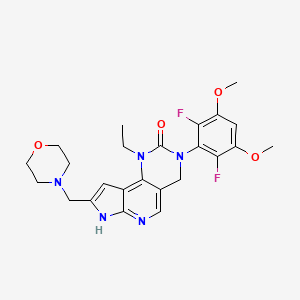
PF-06263276
概要
説明
PF-06263276は、ヤヌスキナーゼ1、2、3、およびチロシンキナーゼ2の強力で選択的な阻害剤です。これは主に慢性尋常性乾癬の治療のために開発されました。 この化合物は、局所的に、そして吸入によって投与できるという点で注目されており、肺や皮膚の炎症性疾患の治療に適しています .
科学的研究の応用
PF-06263276 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Janus kinase inhibition.
Biology: Employed in research to understand the role of Janus kinase enzymes in cellular processes.
Medicine: Investigated for its potential to treat chronic plaque psoriasis and other inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents targeting Janus kinase enzymes
作用機序
PF-06263276は、ヤヌスキナーゼ酵素1、2、3、およびチロシンキナーゼ2の活性を阻害することによって効果を発揮します。これらの酵素は、免疫応答と炎症を調節するシグナル伝達経路において重要な役割を果たしています。 これらの酵素を阻害することにより、this compoundは炎症性サイトカインの活性を低下させ、炎症性疾患の症状を軽減します .
生化学分析
Biochemical Properties
PF-06263276 plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). The inhibition constants (IC50) for these kinases are 2.2 nM, 23.1 nM, 59.9 nM, and 29.7 nM, respectively . By inhibiting these kinases, this compound interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation. The compound interacts with the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding sites of JAK kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in immune responses and inflammation. Additionally, this compound may also interact with other biomolecules, such as cytokine receptors, further modulating the immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic profile of the organism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby modulating the activity of JAK kinases and other biomolecules involved in immune responses and inflammation .
準備方法
合成経路と反応条件
PF-06263276の合成には、無水溶媒の使用や窒素雰囲気下での反応を含む複数のステップが含まれます。薄層クロマトグラフィーは反応のモニタリングに使用され、シリカゲルカラムクロマトグラフィーは精製に使用されます。 プロトン核磁気共鳴スペクトルと質量スペクトルは、化合物の構造と純度を確認するために記録されます .
工業的生産方法
This compoundの工業的生産方法は、高純度と収率を保証するように設計されています。このプロセスには、最適化された反応条件と精製技術を使用した大規模合成が含まれ、目的の品質を実現します。 高速液体クロマトグラフィーを使用して、化合物の純度が95%を超えていることを確認します .
化学反応の分析
反応の種類
PF-06263276は、次のものを含むさまざまな化学反応を受けます。
酸化: この反応には、酸素の付加または水素の除去が含まれます。
還元: この反応には、水素の付加または酸素の除去が含まれます。
置換: この反応には、別の原子または原子団との1つの原子または原子団の置換が含まれます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムと、薄層クロマトグラフィー中の可視化のための塩化白金酸が含まれます。 反応は通常、目的の結果を保証するために制御された条件下で行われます .
形成された主な生成物
これらの反応から形成された主な生成物は、最終化合物であるthis compoundを得るためにさらに処理される中間体です。 各ステップは、中間体の正しい構造と純度を保証するために慎重に監視されます .
科学研究への応用
This compoundは、次のものを含む幅広い科学研究への応用を持っています。
化学: ヤヌスキナーゼ阻害の研究のためのモデル化合物として使用されます。
生物学: 細胞プロセスにおけるヤヌスキナーゼ酵素の役割を理解するための研究に使用されます。
医学: 慢性尋常性乾癬やその他の炎症性疾患の治療の可能性について調査されています。
類似化合物との比較
類似化合物
トファシチニブクエン酸塩: 関節リウマチの治療に使用される別のヤヌスキナーゼ阻害剤です。
ルキソリチニブ: 骨髄線維症および真性赤血球増加症の治療に使用されるヤヌスキナーゼ阻害剤です。
バリシチニブ: 関節リウマチの治療に使用されるヤヌスキナーゼ阻害剤です。
PF-06263276の独自性
This compoundは、局所的に、そして吸入によって投与できるという点でユニークであり、さまざまな炎症性疾患の治療に適しています。 複数のヤヌスキナーゼ酵素に対する選択性も、1つまたは2つの酵素のみを標的とする可能性のある他の阻害剤とは異なります .
特性
IUPAC Name |
[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJGNPSZQSWJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31FN8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421502-62-6 | |
| Record name | PF-06263276 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06263276 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?
A1: Unlike many JAK inhibitors that primarily target the ATP binding site, this compound exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []
Q2: What therapeutic areas are being explored for this compound, and why?
A2: this compound is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []
Q3: How does the structure of this compound support its intended delivery routes?
A3: this compound was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.
Q4: What is the significance of this compound reaching clinical studies?
A4: The advancement of this compound into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


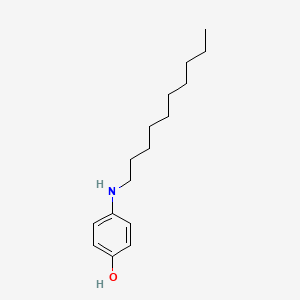
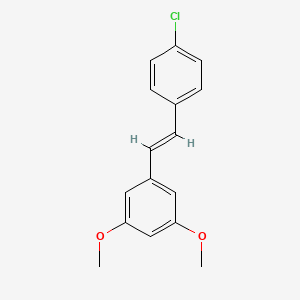
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)


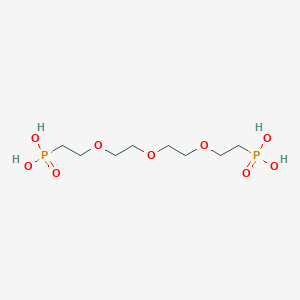
![2-[2-(2-Diethoxyphosphoryloxyethoxy)ethoxy]ethyl diethyl phosphate](/img/structure/B609896.png)
